molecular formula C12H18N2O2 B13350570 Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol

Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol

Cat. No.: B13350570
M. Wt: 222.28 g/mol
InChI Key: QJCZVGPWIDNJQX-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with an amino group linked to a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution.

    Attachment of the Methoxypyridine Moiety: This step involves coupling the methoxypyridine group to the amino-substituted cyclohexane ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino and methoxypyridine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

    Pathways: Modulation of biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclohexan-1-ol can be compared with other similar compounds, such as:

    Cyclohexane derivatives: Compounds with similar cyclohexane structures but different substituents.

    Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.

    Amino alcohols: Compounds containing both amino and hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Conclusion

This compound is a compound with diverse potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in scientific research.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclohexan-1-ol

InChI

InChI=1S/C12H18N2O2/c1-16-12-7-6-9(8-13-12)14-10-4-2-3-5-11(10)15/h6-8,10-11,14-15H,2-5H2,1H3/t10-,11-/m1/s1

InChI Key

QJCZVGPWIDNJQX-GHMZBOCLSA-N

Isomeric SMILES

COC1=NC=C(C=C1)N[C@@H]2CCCC[C@H]2O

Canonical SMILES

COC1=NC=C(C=C1)NC2CCCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.